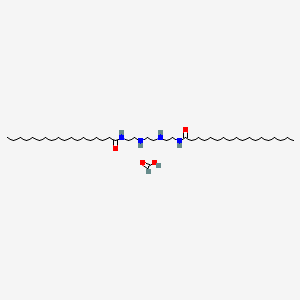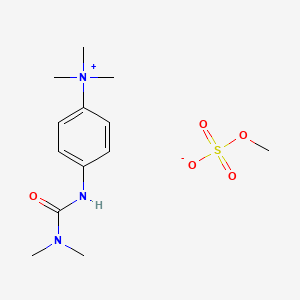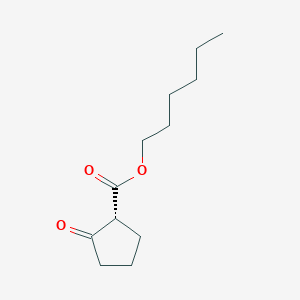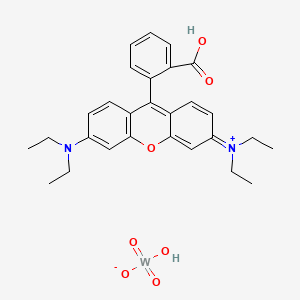
Cerium trioleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium trioleate is a chemical compound consisting of cerium and oleic acid. It is a cerium salt of oleic acid, where cerium is in the +3 oxidation state. The molecular formula for this compound is Ce(C18H33O2)3. This compound is part of the broader class of cerium compounds, which have various applications in different fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium trioleate can be synthesized through a reaction between cerium chloride and oleic acid. The typical reaction involves dissolving cerium chloride in a suitable solvent, such as ethanol, and then adding oleic acid to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as sol-gel or hydrothermal methods. These methods allow for better control over the particle size and purity of the final product. For instance, cerium chloride heptahydrate can be used as the cerium source, and the reaction can be catalyzed by various bases like ammonia or tetraethylammonium hydroxide .
Chemical Reactions Analysis
Types of Reactions: Cerium trioleate undergoes several types of chemical reactions, including:
Oxidation: Cerium in this compound can be oxidized from the +3 to the +4 oxidation state.
Reduction: The compound can also undergo reduction reactions, where cerium is reduced back to the +3 state.
Substitution: this compound can participate in substitution reactions where the oleate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Peroxodisulfate or bismuthate can be used to oxidize cerium from +3 to +4.
Reducing Agents: Hydrogen gas can be used to reduce cerium from +4 to +3.
Major Products:
Oxidation: Cerium(IV) oxide (CeO2) can be formed.
Reduction: Cerium(III) hydroxide (Ce(OH)3) can be produced.
Scientific Research Applications
Cerium trioleate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its redox properties.
Medicine: this compound is being explored for its potential use in drug delivery systems and as an antioxidant.
Industry: It is used in the production of coatings and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of cerium trioleate involves its redox properties. Cerium can switch between the +3 and +4 oxidation states, which allows it to participate in various redox reactions. This redox cycling is crucial for its antioxidant properties, where it can neutralize free radicals and reactive oxygen species . The molecular targets include cellular components like lipids, proteins, and DNA, where this compound can prevent oxidative damage .
Comparison with Similar Compounds
Cerium(IV) oxide (CeO2): Known for its catalytic and antioxidant properties.
Cerium(III) nitrate (Ce(NO3)3): Used in various chemical reactions and as a precursor for other cerium compounds.
Cerium(III) chloride (CeCl3): Commonly used in organic synthesis and as a catalyst.
Uniqueness: Cerium trioleate is unique due to its combination of cerium and oleic acid, which imparts both the redox properties of cerium and the hydrophobic characteristics of oleic acid. This makes it particularly useful in applications where both properties are desirable, such as in the stabilization of nanoparticles and in drug delivery systems .
Properties
CAS No. |
94232-60-7 |
|---|---|
Molecular Formula |
C54H99CeO6 |
Molecular Weight |
984.5 g/mol |
IUPAC Name |
cerium(3+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/3C18H34O2.Ce/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*10-9-; |
InChI Key |
HZMBANJECWHRGE-GNOQXXQHSA-K |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Ce+3] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine](/img/structure/B12690275.png)










